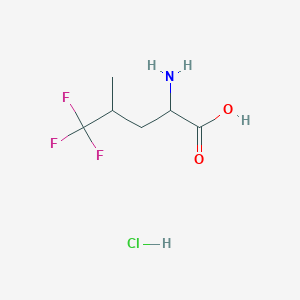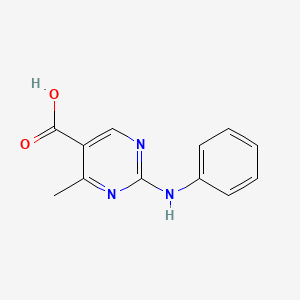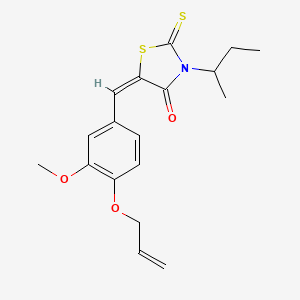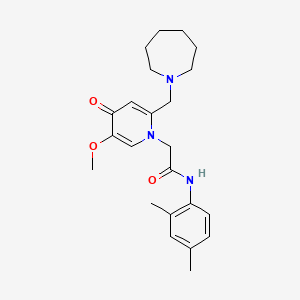![molecular formula C14H21NO2S B2703948 Tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate CAS No. 2287309-83-3](/img/structure/B2703948.png)
Tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a thiol-containing compound that can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of Tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate is not fully understood. However, it has been suggested that it exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. It has also been suggested that it may act as a chelating agent by binding to metal ions and preventing their involvement in oxidative stress and inflammation.
Biochemical and Physiological Effects:
Tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. It has also been shown to increase the activity of antioxidant enzymes and reduce oxidative stress. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate has several advantages and limitations for lab experiments. Its antioxidant and anti-inflammatory properties make it a potential candidate for the treatment of various diseases. However, its mechanism of action is not fully understood, and further research is needed to elucidate its potential therapeutic applications. In addition, its synthesis method requires the use of hazardous reagents, and caution should be taken when handling it.
Direcciones Futuras
There are several future directions for the study of Tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate. Further research is needed to elucidate its mechanism of action and potential therapeutic applications. In addition, the development of new synthesis methods that are safer and more efficient would be beneficial. The study of its potential use as a chelating agent and as a ligand in coordination chemistry also warrants further investigation. Finally, the evaluation of its toxicity and pharmacokinetics would be important for its potential use in clinical applications.
Métodos De Síntesis
Tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate can be synthesized using various methods, including the reaction of tert-butyl 3-bromopropanoate with 3-mercaptobenzylamine in the presence of a base such as potassium carbonate. The reaction yields Tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate as a white solid with a high yield. Other methods include the reaction of tert-butyl 3-chloropropanoate with 3-mercaptobenzylamine in the presence of a base or the reaction of tert-butyl 3-iodopropanoate with 3-mercaptobenzylamine in the presence of a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
Tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate has been studied for its potential applications in various research fields, including medicinal chemistry, drug discovery, and biochemistry. It has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a chelating agent and as a ligand in coordination chemistry.
Propiedades
IUPAC Name |
tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)7-8-18-10-11-5-4-6-12(15)9-11/h4-6,9H,7-8,10,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKSWQQIYXMXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCSCC1=CC(=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2703867.png)

![3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2703870.png)
![3-(3,4-dimethoxyphenyl)-9-(2-methoxy-5-methylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2703872.png)

![N-(3-fluoro-4-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2703874.png)
![8-bromo-3-(4-ethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2703875.png)
![Methyl (E)-4-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2703876.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2703877.png)
![N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2703879.png)



![2,5-dichloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2703886.png)